Gemfibrozil 1-O-beta-Glucuronide

CYP2C8 inhibition mechanism‑based inactivation drug‑drug interaction

This is the analytical reference standard for Gemfibrozil's major active metabolite, a potent, time-dependent CYP2C8 inhibitor and OATP1B1 substrate. Its mechanism-based inhibition is absent in the parent drug, requiring this specific glucuronide for accurate DDI assessment. Essential for validated LC-MS/MS pharmacokinetic methods compliant with FDA/EMA guidelines. Procure to ensure reproducible, regulatory-aligned DDI and metabolite safety data.

Molecular Formula C21H30O9
Molecular Weight 426.5 g/mol
CAS No. 91683-38-4
Cat. No. B194614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGemfibrozil 1-O-beta-Glucuronide
CAS91683-38-4
Synonyms1-O-Gemfibrozil-beta-D-glucuronide;  (2S,3S,4S,5R,6S)-6-[5-(2,5-Dimethylphenoxy)-2,2-Dimethyl-Pentanoyl]Oxy-3,4,5-Trihydroxy-Tetrahydropyran-2-Carboxylic Acid;  Gemfibrozil 1-O-b-Glucuronide;  Gemfibrozilb-D-glucuronide;  gemfibrozil 1-O-acylglucuronide;  1-[5-(2,5
Molecular FormulaC21H30O9
Molecular Weight426.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)OCCCC(C)(C)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O
InChIInChI=1S/C21H30O9/c1-11-6-7-12(2)13(10-11)28-9-5-8-21(3,4)20(27)30-19-16(24)14(22)15(23)17(29-19)18(25)26/h6-7,10,14-17,19,22-24H,5,8-9H2,1-4H3,(H,25,26)/t14-,15-,16+,17-,19-/m0/s1
InChIKeyCJMNXSKEVNPQOK-LVEJAMMSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-White to Pale Yellow Solid

Structure & Identifiers


Interactive Chemical Structure Model





Gemfibrozil 1-O-beta-Glucuronide (CAS 91683-38-4): Acyl Glucuronide Metabolite Reference Standard for CYP2C8 Inhibition Studies


Gemfibrozil 1-O-beta-Glucuronide (CAS 91683-38-4) is the major acyl glucuronide metabolite of the lipid‑regulating agent gemfibrozil, formed via UDP‑glucuronosyltransferase (UGT) 2B7‑catalyzed conjugation . This compound is not an inert excretion product; rather, it serves as a high‑potency, metabolism‑dependent inhibitor of cytochrome P450 2C8 (CYP2C8) and a substrate for hepatic uptake transporters such as organic anion transporting polypeptide 1B1 (OATP1B1) [1]. As an analytical reference standard, Gemfibrozil 1-O-beta-Glucuronide is essential for LC‑MS/MS quantification of gemfibrozil‑glucuronide in biological matrices, enabling accurate pharmacokinetic and drug‑interaction studies [2].

Why Gemfibrozil 1-O-beta-Glucuronide Cannot Be Replaced by Other Acyl Glucuronides in CYP2C8 Studies


Acyl glucuronides are chemically reactive species that can undergo intramolecular acyl migration, hydrolysis, and covalent protein binding, but their pharmacological activities and stabilities vary dramatically with molecular structure [1]. Direct substitution of Gemfibrozil 1-O-beta-Glucuronide with other fibrate glucuronides (e.g., clofibric acid glucuronide) or with the parent drug gemfibrozil is not scientifically valid because the glucuronide conjugate uniquely exhibits mechanism‑based, time‑dependent inactivation of CYP2C8, a property absent in gemfibrozil itself and in structurally analogous glucuronides [2]. Moreover, the compound’s specific hepatic transport kinetics and genotoxic potential are not replicated by alternative acyl glucuronides, making precise analytical reference standards mandatory for reproducible pharmacokinetic and toxicological investigations [3].

Quantitative Differentiation Evidence for Gemfibrozil 1-O-beta-Glucuronide (CAS 91683-38-4) Against Structural and Functional Comparators


Metabolism‑Dependent CYP2C8 Inhibition: Time‑Dependent Potency Shift Unique to Gemfibrozil 1-O-beta-Glucuronide

Gemfibrozil 1-O-beta-Glucuronide exhibits a dramatic time‑dependent increase in CYP2C8 inhibitory potency that is not observed with the parent drug gemfibrozil or with 10 other tested acyl glucuronides [1][2]. After a 30‑minute pre‑incubation with NADPH‑fortified human liver microsomes, the IC₅₀ for CYP2C8 inhibition decreased 13.3‑fold from 24 µM to 1.8 µM [3]. In contrast, gemfibrozil (parent) shows no metabolism‑dependent inhibition of CYP2C8, and its primary inhibitory activity is directed against CYP2C9 (IC₅₀ = 30 µM) [4].

CYP2C8 inhibition mechanism‑based inactivation drug‑drug interaction

OATP1B1‑Mediated Hepatic Uptake Inhibition: 3‑Fold Greater Potency of Gemfibrozil 1-O-beta-Glucuronide Compared to Gemfibrozil

Gemfibrozil 1-O-beta-Glucuronide is a significantly more potent inhibitor of OATP1B1‑mediated hepatic uptake than the parent drug. In OATP2‑expressing cells, the glucuronide inhibited cerivastatin uptake with an IC₅₀ of 24 µM, whereas gemfibrozil required a 3‑fold higher concentration (IC₅₀ = 72 µM) to achieve equivalent inhibition [1]. This differential potency is critical because OATP1B1 governs the hepatic clearance of numerous statins and other drugs.

OATP1B1 inhibition hepatic uptake transporter‑mediated interaction

CYP2C8‑Mediated Metabolism Inhibition: 7‑Fold Greater Potency of Gemfibrozil 1-O-beta-Glucuronide Relative to Gemfibrozil

In direct comparison using cerivastatin as a CYP2C8 probe substrate, Gemfibrozil 1-O-beta-Glucuronide inhibited metabolism with an IC₅₀ of 4 µM, while the parent drug gemfibrozil exhibited an IC₅₀ of 28 µM [1]. This 7‑fold difference in potency demonstrates that the glucuronide conjugate, not the parent aglycone, is the primary driver of CYP2C8 inhibition in vivo. The metabolite M3 (another gemfibrozil metabolite) showed no inhibitory effect on CYP2C8‑mediated metabolism [2].

CYP2C8 inhibition cerivastatin metabolism in vitro‑in vivo extrapolation

Genotoxicity and DNA Reactivity: Over 10‑Fold Greater Reactivity of Gemfibrozil 1-O-beta-Glucuronide Compared to Endogenous Glycosylating Agent

Gemfibrozil 1-O-beta-Glucuronide exhibits concentration‑dependent genotoxicity that is absent in the parent drug gemfibrozil. In the M13 forward mutational assay, 5 mM of the glucuronide reduced phage transfection efficiency by >80%, whereas the aglycone showed no effect [1]. In plasmid DNA strand‑nicking assays, both gemfibrozil and clofibric acid glucuronides produced over 10‑fold greater reactivity than the endogenous glycosylating agent glucose 6‑phosphate [2]. The parent drugs (gemfibrozil and clofibric acid) produced no significant strand nicking [3].

acyl glucuronide genotoxicity DNA strand nicking fibrate carcinogenicity

Covalent Protein Adduct Formation: Steady‑State Plasma Adduct Concentrations and Extended Tissue Half‑Lives

Gemfibrozil 1-O-beta-Glucuronide forms covalently bound protein adducts in vivo, a property not shared by the parent drug gemfibrozil. In rats administered gemfibrozil (150 mg/kg/day), steady‑state plasma adduct concentrations reached 31.40 ± 2.40 ng/mg protein by day 10 [1]. The plasma adduct half‑life was 3.1 days, consistent with the turnover of albumin, whereas non‑covalently bound gemfibrozil and its glucuronide are cleared within hours [2]. Tissue adduct half‑lives were significantly longer than those of the non‑covalently bound species [3].

acyl glucuronide reactivity protein adducts idiosyncratic toxicity

Hepatic Disposition and Biliary Excretion: High Liver‑to‑Plasma Concentration Ratio of Gemfibrozil 1-O-beta-Glucuronide

In the isolated perfused rat liver model, Gemfibrozil 1-O-beta-Glucuronide exhibits extensive hepatic extraction and biliary concentration. The hepatic extraction ratio was 0.346 ± 0.046, and approximately 73% of the glucuronide dose was excreted into bile [1]. At 90 minutes, the concentration ratio of the glucuronide in perfusate : liver : bile was 1 : 35 : 3136, demonstrating extreme biliary concentration [2]. In contrast, the parent drug gemfibrozil does not appear in bile and exhibits different hepatic disposition kinetics [3].

hepatic transport biliary excretion acyl glucuronide disposition

Validated Research and Analytical Applications for Gemfibrozil 1-O-beta-Glucuronide (CAS 91683-38-4)


Quantitative LC‑MS/MS Bioanalysis of Gemfibrozil and Its Glucuronide Metabolite in Plasma

Gemfibrozil 1-O-beta-Glucuronide serves as the essential reference standard for developing and validating LC‑MS/MS methods to simultaneously quantify gemfibrozil and its glucuronide in human plasma. The HPLC‑fluorescence method described by Sallustio et al. (1995) achieved linear calibration from 0.1 to 40 mg/L with intra‑assay CV < 5% and inter‑assay CV < 10% for both analytes [1]. The LC/MS method validated by Rower et al. (2010) uses this standard for accurate quantification in clinical pharmacokinetic studies [2].

In Vitro CYP2C8 Inhibition and Mechanism‑Based Inactivation Assays

This compound is the definitive probe for studying CYP2C8 inhibition and time‑dependent inactivation. The protocol by Kahma et al. (2019) describes metabolic depletion experiments using 100 µM Gemfibrozil 1-O-beta-Glucuronide in human liver microsomes and CYP2C8 Supersomes™, with pre‑incubation times of 0, 10, and 30 minutes to quantify mechanism‑based inactivation [3]. The 13.3‑fold increase in potency after 30‑minute pre‑incubation makes this compound the reference for validating CYP2C8 inactivation assays [4].

OATP1B1 Transporter Inhibition Studies and Hepatic Uptake Modeling

Gemfibrozil 1-O-beta-Glucuronide is required for accurate assessment of OATP1B1‑mediated drug‑drug interactions. In OATP2‑expressing cell systems, the glucuronide inhibits cerivastatin uptake with an IC₅₀ of 24 µM, which is 3‑fold more potent than gemfibrozil [5]. This quantitative difference is incorporated into PBPK models to predict clinical interactions with statins and other OATP1B1 substrates [6].

Acyl Glucuronide Reactivity and Covalent Protein Adduct Studies

The pure standard is indispensable for studying acyl glucuronide electrophilicity, acyl migration kinetics, and covalent protein binding. Sallustio et al. (1997) used this compound to demonstrate concentration‑dependent DNA strand nicking (>10‑fold greater reactivity than glucose 6‑phosphate) and to quantify steady‑state plasma protein adducts (31.40 ng/mg protein) in rats [7]. These applications are directly relevant to assessing the potential for idiosyncratic drug toxicity [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gemfibrozil 1-O-beta-Glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.